molecular formula C13H21NO3 B2380449 5-Hydroxymethyl-2-boc-hexahydrocyclopenta[C]pyrrole CAS No. 1365570-27-9

5-Hydroxymethyl-2-boc-hexahydrocyclopenta[C]pyrrole

Cat. No. B2380449
CAS RN: 1365570-27-9
M. Wt: 239.315
InChI Key: IRFQKRSRZNDZOL-UHFFFAOYSA-N
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Description

5-Hydroxymethyl-2-Boc-hexahydrocyclopenta[c]pyrrole, also known by its IUPAC name tert-butyl 5-(hydroxymethyl)hexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate , is a compound with the molecular formula C13H23NO3 and a molecular weight of 241.33 . It is a colorless oil .


Molecular Structure Analysis

The InChI code for this compound is 1S/C13H23NO3/c1-13(2,3)17-12(16)14-6-10-4-9(8-15)5-11(10)7-14/h9-11,15H,4-8H2,1-3H3 . This code provides a unique representation of the molecule’s structure.


Physical And Chemical Properties Analysis

5-Hydroxymethyl-2-Boc-hexahydrocyclopenta[c]pyrrole is a colorless oil . It has a molecular weight of 241.33 . The compound should be stored at room temperature .

Scientific Research Applications

Synthesis and Applications in Organic Chemistry

  • Palladium-Catalyzed Approaches : Research by Gabriele et al. (2012) demonstrated the use of palladium iodide-catalyzed carbonylative approach for the synthesis of functionalized pyrrole derivatives, including those related to 5-Hydroxymethyl-2-boc-hexahydrocyclopenta[C]pyrrole. This method allows the creation of complex organic compounds potentially useful in pharmaceuticals and materials science (Gabriele et al., 2012).

  • Enzymatic Resolution in Synthesis : Schieweck and Altenbach (1998) explored the enzymatic kinetic resolution of pyrrole derivatives, including the synthesis of N-Boc-2-hydroxymethyl-2,5-dihydropyrrole. This research highlights the potential for using enzymatic methods in the synthesis of complex organic molecules, possibly including 5-Hydroxymethyl derivatives (Schieweck & Altenbach, 1998).

Conversion to Other Chemicals

  • Conversion of Carbohydrates into Pyrrole Derivatives : Adhikary et al. (2015) developed a method for converting carbohydrates into N-substituted 5-(hydroxymethyl)pyrrole-2-carbaldehydes, which can be further processed into various pyrrole-fused compounds. This research indicates potential pathways for the conversion of 5-Hydroxymethyl-2-boc-hexahydrocyclopenta[C]pyrrole into other valuable chemicals (Adhikary et al., 2015).

Novel Methodologies and Chemical Transformations

  • Development of New Synthetic Pathways : Donohoe and Thomas (2007) worked on the partial reduction of N-Boc pyrroles, providing new routes to disubstituted pyrrolines. This research could offer insights into novel methods for manipulating 5-Hydroxymethyl-2-boc-hexahydrocyclopenta[C]pyrrole for various scientific applications (Donohoe & Thomas, 2007).

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statement associated with it is H302 , which means it is harmful if swallowed. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P264), not eating, drinking or smoking when using this product (P270), and if swallowed, calling a poison center or doctor if you feel unwell (P301+P312) .

properties

IUPAC Name

tert-butyl 5-(hydroxymethyl)-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23NO3/c1-13(2,3)17-12(16)14-6-10-4-9(8-15)5-11(10)7-14/h9-11,15H,4-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRNJMGKDWQLIJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CC(CC2C1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Hydroxymethyl-2-boc-hexahydrocyclopenta[C]pyrrole

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